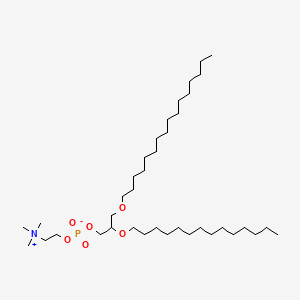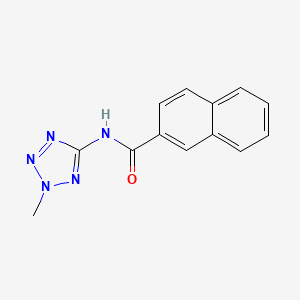
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- Poly(naphthalenecarboxamide) Synthesis: The compound has been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, a type of polymer, by chain-growth condensation polymerization. This process involves polymerizing specific monomers to obtain well-defined polymers with low polydispersity indices (Mikami et al., 2011).
Biochemistry and Molecular Biology
- Ni(II) Complexes and DNA/Protein Interaction: The compound's derivatives have been used to study the interaction of nickel(II) complexes with DNA and proteins, assessing their antitumor capabilities against various cell lines. This research is crucial for understanding the biological applications of such compounds in cancer research (Yu et al., 2017).
- Photoclick Chemistry in Live Cells: Naphthalene-based tetrazoles, closely related to the compound, have been used for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells. This method allows for real-time, spatially controlled imaging of microtubules, a significant advancement in cell imaging techniques (Yu et al., 2013).
Chemistry and Drug Design
- G-Quadruplex Ligands in Pancreatic Cancer Cells: Derivatives of this compound have been studied for their role as G-quadruplex ligands, targeting telomere structures in pancreatic cancer cells. These studies are integral to designing new cancer therapies (Micco et al., 2013).
- Anticancer Compound Synthesis: Research has focused on synthesizing and characterizing derivatives for anticancer evaluation, particularly against breast cancer cell lines. Such studies contribute to developing new cancer treatments (Salahuddin et al., 2014).
Sensor Development
- Fluorescence "Turn-On" Sensor: The compound's derivatives have been utilized to develop sensors for Al(III) and Zn(II) ions. These findings are crucial in creating sensitive and specific detection methods for these ions in biological and environmental samples (Ding et al., 2014).
Photophysics
- Triplet Excited States and Photooxidation: Derivatives have been used in studying room-temperature long-lived triplet excited states of naphthalenediimides. These compounds have applications in photooxidation and triplet-triplet annihilation upconversions, important in photophysics and photochemistry (Guo et al., 2012).
Anticonvulsant Research
- Anticonvulsant Activity Study: The compound's derivatives have been investigated for their potential anticonvulsant activities, contributing valuable insights into new treatments for seizure disorders (Rajak et al., 2010).
Analytical Chemistry
- Selective Sensing of Fluoride Ions: Its derivatives have been synthesized for the selective sensing of fluoride ions, demonstrating the compound's potential in developing chemical sensors for specific ions (Vijayakumar et al., 2020).
Eigenschaften
Produktname |
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide |
|---|---|
Molekularformel |
C13H11N5O |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
N-(2-methyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-18-16-13(15-17-18)14-12(19)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,14,16,19) |
InChI-Schlüssel |
IUDRRORFXYRGME-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



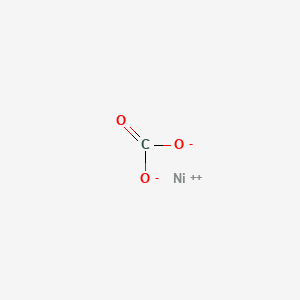



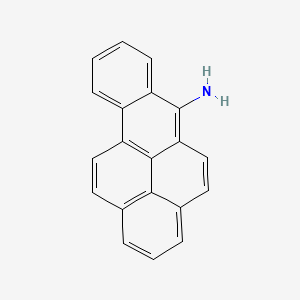

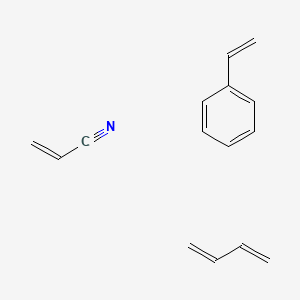
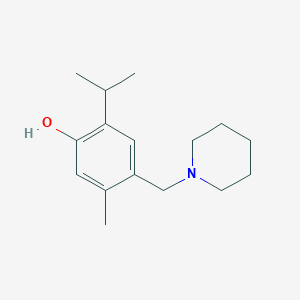
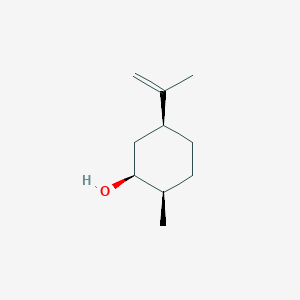
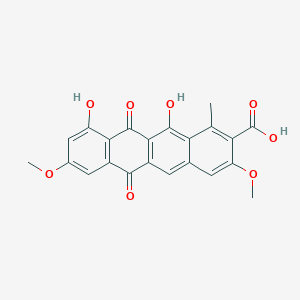
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
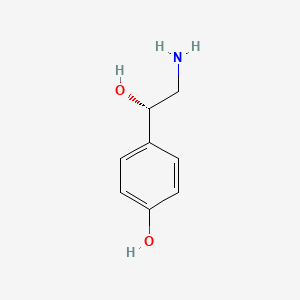
![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)
